(S)-1-Phenylethanol (S)-1-Phenylethanol (S)-1-phenylethanol is the (S)-enantiomer of 1-phenylethanol. It has a role as a mouse metabolite. It is an enantiomer of a (R)-1-phenylethanol.
(S)-1-Phenylethanol is a natural product found in Cyperus conglomeratus, Triticum aestivum, and Alpinia oxyphylla with data available.
Brand Name: Vulcanchem
CAS No.: 1445-91-6
VCID: VC20851715
InChI: InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1
SMILES: CC(C1=CC=CC=C1)O
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol

(S)-1-Phenylethanol

CAS No.: 1445-91-6

Cat. No.: VC20851715

Molecular Formula: C8H10O

Molecular Weight: 122.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Phenylethanol - 1445-91-6

Specification

CAS No. 1445-91-6
Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
IUPAC Name (1S)-1-phenylethanol
Standard InChI InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1
Standard InChI Key WAPNOHKVXSQRPX-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)O
SMILES CC(C1=CC=CC=C1)O
Canonical SMILES CC(C1=CC=CC=C1)O

Introduction

Chemical Identity and Physical Properties

(S)-1-Phenylethanol is an optically active secondary alcohol characterized by its chiral center at the carbon atom attached to the hydroxyl group. The compound exhibits specific stereochemistry with the (S) configuration according to the Cahn-Ingold-Prelog priority rules.

Chemical Identification Data

The compound is clearly defined by several chemical identifiers as presented in Table 1:

ParameterValue
IUPAC Name(1S)-1-phenylethan-1-ol
Common Names(S)-(-)-1-phenylethanol, (S)-sec-phenethyl alcohol, (S)-styralyl alcohol
CAS Number1445-91-6
Molecular FormulaC8H10O
Molecular Weight122.16-122.17 g/mol
SMILES NotationCC@Hc1ccccc1
InChI1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1
InChI KeyWAPNOHKVXSQRPX-ZETCQYMHSA-N

Physical Properties

The physical characteristics of (S)-1-phenylethanol provide important information for handling, storage, and application of this compound (Table 2):

PropertyValue
Physical StateColorless to light yellow liquid
Melting Point9-11°C
Boiling Point88-89°C at 10 mmHg
Density1.012 g/mL at 20°C
Refractive Indexn20/D 1.527
Optical Rotation−45° (c=5 in Methanol)
SolubilitySoluble in water (20 g/L at 20°C), soluble in alcohol
Functional GroupsHydroxyl, phenyl

Applications and Industrial Significance

The unique stereochemical properties of (S)-1-phenylethanol make it valuable across multiple industries and applications.

Chemical and Pharmaceutical Applications

(S)-1-Phenylethanol serves as a critical chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its enantiomeric purity makes it an important starting material for various syntheses:

  • Used as a starting material for the preparation of (1S,3R,4S)-1-methyl-3,4-diphenyl-3,4-dihydro-1H-isochromene-3,4-diol through dilithiation reactions .

  • Functions as an important intermediate in the synthesis of numerous pharmaceutical compounds .

  • Serves as a chiral derivatizing agent for determining the absolute configuration of secondary alcohols .

  • Acts as a chiral solvent in symmetric synthesis of substituted spiroundecenetriones via amino acid-catalyzed domino Knoevenagel/Diels-Alder reactions .

Consumer and Industrial Uses

Beyond its role in chemical synthesis, (S)-1-phenylethanol has several direct applications:

  • Employed as a fragrance component in perfumery due to its pleasant odor profile .

  • Functions as a solvatochromic dye in specialized applications .

  • Used as an ophthalmic preservative in eye care products .

  • Serves as an inhibitor of cholesterol intestinal adsorption in pharmaceutical formulations .

  • Applied in cosmetics, soaps, and detergents when esterified .

The demand for enantiomerically pure 1-phenylethanol continues to grow as industries recognize the importance of chirality in product effectiveness and safety .

Production Methods

Several approaches exist for the production of (S)-1-phenylethanol with high enantiomeric purity, including both chemical and biological methods.

Biocatalytic Synthesis

Biocatalytic approaches offer advantages in terms of stereoselectivity and environmental sustainability:

  • Enantioselective bioreduction of acetophenone using Rhizopus arrhizus as a biocatalyst can produce (S)-(-)-1-phenylethanol with high stereoselectivity .

  • Enzymatic reactions provide a green chemistry approach to producing this valuable chiral compound.

Chemical Synthesis

Chemical synthesis methods typically employ chiral catalysts to achieve the desired stereoselectivity:

  • Hydrogenation of acetophenone using ruthenium-based catalysts under specific conditions. For example, using RuBr2(S,S)-xylskewphos with potassium tert-butoxide in ethanol at 40°C under hydrogen pressure can achieve 100% yield with 88.0% enantiomeric excess .

  • The reaction scheme typically follows:

    • Acetophenone + H2 → (S)-1-phenylethanol (using chiral catalyst)

Enzymatic Kinetic Resolution

Kinetic resolution represents another significant approach for obtaining enantiomerically pure (S)-1-phenylethanol:

  • Lipase-catalyzed kinetic resolution of racemic (R,S)-1-phenylethanol can produce the pure (S) enantiomer. Using Novozyme 435 as a biocatalyst and vinyl acetate as an acyl donor, optimum reaction parameters have been determined .

  • Under optimized conditions (substrate concentration: 240 mM, biocatalyst concentration: 11 mg/mL, temperature: 42°C, reaction time: 75 minutes), 100% enantiomeric excess for the substrate can be achieved .

  • This approach significantly reduces reaction time compared to previous methods, making it industrially relevant .

Table 3: Comparison of Reaction Parameters for Enzymatic Kinetic Resolution

ParameterOptimized ConditionsPrevious Methods
Substrate Concentration240 mM166-200 mM
Biocatalyst Concentration11 mg/mL13.3-23.3 mg/mL
Temperature42°C40-55°C
Reaction Time75 min18-24 h
Enantiomeric Excess100%79-92%

Biochemical Interactions

The stereochemical properties of (S)-1-phenylethanol influence its interactions with enzymes and biological systems.

Enzymatic Interactions

(S)-1-Phenylethanol dehydrogenase (PED) from the denitrifying bacterium strain EbN1 catalyzes the NAD+-dependent, stereospecific oxidation of (S)-1-phenylethanol to acetophenone, as well as the reverse reaction :

  • PED belongs to the short-chain alcohol dehydrogenase/aldehyde reductase family.

  • The enzyme exhibits strong enantioselectivity, making it useful for biotechnological applications.

  • X-ray structure analysis at 2.1-2.4 Å resolution revealed the enzyme is a tetramer with two types of hydrophobic dimerization interfaces.

  • NAD+-binding is associated with a conformational shift from an "open" to a "closed" form.

  • The enzyme demonstrates highly positive cooperativity for both catalytic directions with respect to substrates .

Structure-Activity Relationships

The molecular structure of (S)-1-phenylethanol directly influences its biological activity and chemical reactivity:

  • The chiral center with the (S) configuration is crucial for recognition by stereoselective enzymes.

  • The hydroxyl group serves as a key functional moiety for derivatization reactions.

  • The phenyl ring contributes to binding interactions in enzyme active sites through π-π stacking and hydrophobic interactions.

Purification Techniques

Obtaining high-purity (S)-1-phenylethanol is essential for many applications, particularly in the pharmaceutical industry.

Three-Phase Crystallization

Three-phase crystallization (TPC) represents an innovative separation technique for purifying (S)-1-phenylethanol from enantiomer mixtures:

  • TPC combines melt crystallization and vaporization processes.

  • The process operates at triple-point conditions, where liquid simultaneously vaporizes and crystallizes due to three-phase transformation.

  • Operating pressure is determined based on thermodynamic calculations.

  • Modeling based on mass and energy balances can predict product yield and enantiomeric purity .

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral columns is commonly used for analysis and purification:

  • Chiralcel OB columns can be employed for the separation and analysis of (S)-1-phenylethanol enantiomers.

  • HPLC analysis allows for the determination of enantiomeric excess (ee%) and conversion rates in kinetic resolution processes .

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